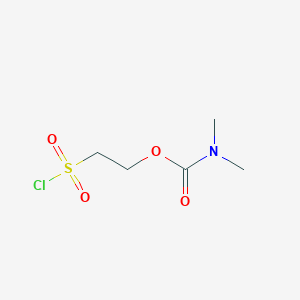

2-chlorosulfonylethyl N,N-dimethylcarbamate

Beschreibung

Eigenschaften

IUPAC Name |

2-chlorosulfonylethyl N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO4S/c1-7(2)5(8)11-3-4-12(6,9)10/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKFPHDKRGAKPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorosulfonylethyl N,N-dimethylcarbamate typically involves the reaction of chlorosulfonic acid with ethyl N,N-dimethylcarbamate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process may also include purification steps to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chlorosulfonylethyl N,N-dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The chlorosulfonyl group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorosulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction reactions may involve reducing agents like lithium aluminum hydride.

Substitution reactions may require nucleophiles like alcohols or amines.

Major Products Formed:

Oxidation: Sulfonic acids

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-Chlorosulfonylethyl N,N-dimethylcarbamate is used in various scientific research fields, including:

Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.

Biology: It can be used in biochemical studies to understand enzyme mechanisms.

Medicine: It may be employed in the development of pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-chlorosulfonylethyl N,N-dimethylcarbamate exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes to inhibit or activate specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Properties

The following table summarizes critical differences between 2-chlorosulfonylethyl N,N-dimethylcarbamate and its analogs:

Key Observations:

- Chlorosulfonyl Group : Unique to the target compound, this group enhances reactivity in substitution reactions compared to phenyl or pyrazole analogs .

- Toxicity : Isolan’s high toxicity contrasts with Bambuterol’s pharmaceutical safety, highlighting how substituents (e.g., pyrazole vs. aryl) dictate biological impact .

- Solubility : The chlorosulfonylethyl group imparts moderate polarity, unlike the lipophilic Isolan, which favors membrane penetration in insecticides .

Functional Performance

- Enzyme Inhibition : The target compound’s carbamate group inhibits acetylcholinesterase (AChE) by carbamylating the active site, similar to Isolan. However, Isolan’s pyrazole ring enhances binding affinity, increasing potency .

- Thermal Stability : Sulfonyl-containing carbamates (e.g., target compound) decompose at higher temperatures (>150°C) than phenyl derivatives (~120°C), as inferred from and .

Q & A

Q. What are the optimal synthetic routes for 2-chlorosulfonylethyl N,N-dimethylcarbamate, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions starting from chlorinated aromatic precursors, with key steps including sulfonation and carbamate formation. Yield optimization may require adjusting stoichiometric ratios (e.g., chlorosulfonic acid as a sulfonating agent) and reaction conditions (temperature, solvent polarity). Comparative analysis of analogous sulfamates (e.g., 5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate) suggests that intermediates with electron-withdrawing groups benefit from controlled stepwise coupling . Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., DMSO) is critical for isolating high-purity products .

Q. How should researchers characterize the structural integrity of this compound?

Structural validation requires a combination of spectroscopic techniques:

- NMR : Analyze chemical shifts for sulfonyl (δ ~3.5–4.0 ppm for CH2-SO2) and carbamate (δ ~3.0–3.3 ppm for N-CH3) groups.

- IR : Confirm sulfonyl (1150–1250 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches.

- Mass spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (e.g., C15H14Cl2N2O4S: 389.25 g/mol) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While full toxicological data are limited, standard precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and fume hoods for aerosol prevention.

- First aid : Immediate skin washing with water for 15+ minutes and medical consultation for inhalation exposure .

- Storage : Inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis .

Q. What are the primary applications of this compound in pharmaceutical research?

Its sulfamate and carbamate moieties make it a candidate for drug discovery, particularly in oncology (kinase inhibition) and antimicrobial studies. The chloro-sulfonyl group enhances electrophilicity, enabling covalent binding to target enzymes (e.g., proteases) .

Q. How can researchers address solubility challenges during in vitro assays?

Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) to improve aqueous solubility. Pre-formulation studies with PEG-based matrices may also enhance bioavailability .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s biological activity across different cell lines?

Discrepancies may arise from variable expression of target enzymes (e.g., sulfatases). To address this:

- Perform knockdown/knockout experiments to confirm target dependency.

- Use isotopic labeling (e.g., ³⁵S) to track metabolic stability and metabolite formation .

- Cross-validate findings with structurally related sulfamates (e.g., 4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate) to isolate substituent effects .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel synthetic pathways?

- Density Functional Theory (DFT) : Model transition states for sulfonate ester formation and carbamate stability.

- Molecular docking : Screen against enzyme libraries (e.g., ChEMBL) to predict off-target interactions.

- QSAR : Correlate substituent electronic parameters (Hammett σ) with reaction yields or bioactivity .

Q. How should researchers design experiments to elucidate the compound’s degradation products under physiological conditions?

- Simulated biological fluids : Incubate the compound in PBS (pH 7.4) or S9 liver microsomes, followed by LC-MS/MS analysis.

- Stability studies : Monitor hydrolysis kinetics at varying pH (2–9) to identify labile bonds (e.g., carbamate cleavage at alkaline pH) .

Q. What methodologies are recommended for reconciling conflicting spectral data in structural characterization?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic protons and confirm coupling patterns.

- X-ray crystallography : Resolve ambiguous stereochemistry or confirm solid-state conformation.

- Comparative analysis : Cross-reference with published spectra of analogues (e.g., ethyl N-(5-chloro-2-methyl-4-sulfamoylphenyl)carbamate) .

Q. How can theoretical frameworks guide the optimization of this compound’s selectivity in enzyme inhibition?

- Transition-state analog design : Use enzyme active-site crystallography to refine the sulfonyl group’s geometry.

- Free-energy perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., replacing chloro with trifluoromethyl) .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors from sulfonate) for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.